2-Hexanone-d5: A Technical Guide for Researchers in Analytical Chemistry and Drug Development
2-Hexanone-d5: A Technical Guide for Researchers in Analytical Chemistry and Drug Development
Introduction: The Role of Isotopic Labeling in Modern Analytics
In the landscape of quantitative analysis, particularly within the realms of toxicology, environmental monitoring, and pharmacokinetic studies, precision and accuracy are paramount. Stable isotope-labeled internal standards are the cornerstone of modern mass spectrometric techniques, providing a robust framework for correcting analyte loss during sample preparation and variations in instrument response. 2-Hexanone-d5, a deuterated analog of the industrial solvent and known neurotoxin 2-hexanone, serves as an exemplary internal standard. Its utility stems from a critical principle: it is chemically identical to the analyte of interest, ensuring it behaves similarly through extraction and chromatographic separation, yet is isotopically distinct, allowing it to be differentiated by a mass spectrometer.[1] This guide provides an in-depth examination of the chemical properties, applications, and analytical methodologies of 2-Hexanone-d5, offering field-proven insights for researchers and drug development professionals.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of 2-Hexanone-d5 is essential for its proper handling, storage, and application in analytical methods. The primary distinction from its non-deuterated counterpart is its increased molecular weight due to the substitution of five hydrogen atoms with deuterium.[2][3][4][5] This mass shift is the key to its function as an internal standard without significantly altering its chemical behavior.
| Property | Value | Source |
| CAS Number | 4840-82-8 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₆H₇D₅O | [2][3][4][8] |
| Molecular Weight | ~105.19 g/mol | [3][5][6][8] |
| Exact Mass | 105.1202 Da | [2][5][8] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | ~127.8 °C at 760 mmHg | [8] |
| Flash Point | ~35.0 °C | [8] |
| Density | ~0.8 g/cm³ | [8] |
| Synonyms | 2-Hexanone-1,1,1,3,3-d5, Methyl n-butyl ketone-d5 | [2][6] |
Note: Some physical properties are estimated based on the non-deuterated compound and may vary slightly.
Section 2: The Critical Role of 2-Hexanone-d5 in Analytical Science
The primary application of 2-Hexanone-d5 is as an internal standard for quantitative analysis using the stable isotope dilution method, most commonly with Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Causality of Experimental Choice: Why Use a Deuterated Standard?
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Correction for Sample Loss: During multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase extraction), it is inevitable that some of the target analyte will be lost. The internal standard, being chemically identical, will be lost at the same rate. By measuring the ratio of the analyte to the known amount of internal standard added at the beginning, the original analyte concentration can be accurately calculated, regardless of extraction efficiency.
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Compensation for Ionization Variability: Ionization efficiency in a mass spectrometer source can fluctuate, affecting signal intensity. As the deuterated standard co-elutes with the native analyte from the GC column and enters the MS source simultaneously, it experiences the same ionization conditions. Any suppression or enhancement of the signal will affect both compounds equally, leaving their ratio constant and ensuring the reliability of the quantification.[9]
-
Chromatographic Co-elution: 2-Hexanone-d5 has nearly identical chromatographic properties to 2-hexanone, meaning they will elute from the GC column at virtually the same retention time. This is crucial for ensuring both are subjected to the same matrix effects and instrument conditions at the moment of detection.
-
Mass Resolution: The mass difference of 5 Daltons (due to the five deuterium atoms) provides a clear and unambiguous separation in the mass spectrum, preventing any signal overlap between the analyte and the internal standard.
This approach is fundamental in toxicology for monitoring occupational exposure to n-hexane and 2-hexanone and in pharmacokinetic studies to trace the compound's metabolic fate.[1][10]
Section 3: Metabolism and Toxicological Significance
2-Hexanone-d5 serves as a tracer for its non-deuterated counterpart, which is a well-documented neurotoxin.[11][12][13] The toxicity of 2-hexanone is not caused by the parent compound itself but by its primary active metabolite, 2,5-hexanedione .[10][11][12]
The metabolic pathway proceeds via omega-1 oxidation by cytochrome P-450 enzymes (specifically CYP2E1) to form 5-hydroxy-2-hexanone, which is then further oxidized to 2,5-hexanedione.[1] This γ-diketone is the ultimate neurotoxic agent, causing peripheral neuropathy by covalently cross-linking neurofilament proteins through pyrrole formation with lysine residues, leading to axonal swelling and degeneration.[12]
Understanding this pathway is critical for several reasons:
-
Biomonitoring: The presence of 2,5-hexanedione in urine is a key biomarker for exposure to n-hexane or 2-hexanone.[6]
-
Toxicokinetic Studies: Using 2-Hexanone-d5 allows researchers to trace the rate of formation and elimination of the toxic metabolite without interference from endogenous compounds.
-
Kinetic Isotope Effect: While generally minimal for deuterium-labeled compounds in this context, researchers should be aware that the C-D bond is stronger than a C-H bond. This can potentially lead to a slightly slower rate of metabolism (a phenomenon known as the kinetic isotope effect). In most bioanalytical applications, this effect is negligible and does not compromise the validity of the internal standard, but it is a mechanistic point to consider in highly sensitive metabolic studies.
Metabolic Pathway of 2-Hexanone
Caption: Metabolic activation of 2-hexanone to its neurotoxic metabolite, 2,5-hexanedione.
Section 4: Experimental Protocol: Quantification in Biological Matrices
This section outlines a self-validating protocol for the quantification of 2-hexanone in urine using GC-MS with 2-Hexanone-d5 as an internal standard. The methodology is adapted from principles described in the scientific literature.[1]
Objective: To determine the concentration of 2-hexanone in a urine sample.
Materials:
-
Analytes: 2-Hexanone (analyte), 2-Hexanone-d5 (internal standard).
-
Solvents: Dichloromethane (GC grade), Methanol (GC grade).
-
Reagents: Anhydrous sodium sulfate.
-
Apparatus: GC-MS system, vortex mixer, centrifuge, autosampler vials.
Step-by-Step Methodology:
-
Preparation of Standards:
-
Stock Solutions (1 mg/mL): Accurately prepare stock solutions of both 2-hexanone and 2-Hexanone-d5 in methanol.
-
Calibration Standards: Create a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by spiking blank urine with the 2-hexanone stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of 2-Hexanone-d5 (e.g., 200 ng/mL) in methanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine (calibrator, QC, or unknown sample) in a glass centrifuge tube, add 50 µL of the Internal Standard Spiking Solution (200 ng/mL). This provides a constant IS concentration of 10 ng/mL in the initial sample.
-
Vortex briefly to mix.
-
Add 2 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to extract the analytes into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
-
GC-MS Instrumentation and Parameters:
-
GC Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 150°C, hold for 2 minutes.
-
Injector: Splitless mode, 250°C.
-
MS Interface: 280°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode.
-
Monitor for 2-Hexanone (Analyte): m/z 58, 100
-
Monitor for 2-Hexanone-d5 (IS): m/z 63, 105
-
-
-
Data Analysis and Validation:
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards. Perform a linear regression to establish the calibration curve. The curve must have a correlation coefficient (r²) ≥ 0.995 for acceptance.
-
Quantification: Calculate the analyte/IS peak area ratio for the unknown samples. Determine the concentration using the regression equation from the calibration curve.
-
Quality Control (QC): Analyze QC samples at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations must be within ±15% of their nominal value.
-
Analytical Workflow Diagram
Caption: Workflow for the quantification of 2-Hexanone using a deuterated internal standard.
Section 5: Safety and Handling
While 2-Hexanone-d5 is used in small quantities, it should be handled with the same precautions as its non-deuterated analog, 2-hexanone. The primary hazards are flammability and toxicity.
-
Flammability: 2-Hexanone is a flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area or chemical fume hood. Ensure proper grounding of containers to prevent static discharge.
-
Health Hazards: The parent compound is suspected of damaging fertility and causes damage to the nervous system through prolonged or repeated exposure. Acute exposure may cause drowsiness or dizziness.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Hexanone-d5 is an indispensable tool for the accurate quantification of 2-hexanone in complex biological and environmental matrices. Its properties as a stable isotope-labeled internal standard allow for the development of robust, reliable, and self-validating analytical methods, primarily using GC-MS. By compensating for variations in sample preparation and instrument response, it provides the high level of confidence required in toxicological assessment, clinical biomonitoring, and pharmaceutical research. A thorough understanding of its application, the metabolic pathway of its parent compound, and proper handling procedures is essential for any researcher utilizing this critical analytical standard.
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U.S. Environmental Protection Agency (EPA). 2-Hexanone-1,1,1,3,3-d5 - Substance Details - SRS. [Link]
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White, E. L., Bus, J. S., & Heck, H. D. (1979). Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry. Biomedical mass spectrometry, 6(4), 169–172. [Link]
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National Center for Biotechnology Information (NCBI). HEALTH EFFECTS - Toxicological Profile for 2-Hexanone. [Link]
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Cheméo. Chemical Properties of 2-Hexanone, 1,1,1,3,3-d5- (CAS 4840-82-8). [Link]
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Couri, D., & Milks, M. (1982). Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione. Annual review of pharmacology and toxicology, 22, 145–166. [Link]
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Pharmaffiliates. CAS No : 4840-82-8 | Chemical Name : 2-Hexanone-1,1,1,3,3 D5. [Link]
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